

Application Notes and Protocols for Electrophysiological Patch-Clamp Assays of Poneratoxin Activity

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Compound of Interest

Compound Name: *poneratoxin*

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Introduction

Poneratoxin (PoTX) is a potent neurotoxic peptide isolated from the venom of the bullet ant, *Paraponera clavata*. It is a valuable tool for studying the function and pharmacology of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells. PoTX's primary mechanism of action involves the modulation of VGSCs, making it a subject of interest for pain research and the development of novel insecticides.[1][2] Specifically, **poneratoxin** prevents the inactivation of these channels, which leads to a prolonged action potential.[3][4] This application note provides detailed protocols for utilizing patch-clamp electrophysiology to characterize the activity of **poneratoxin** on VGSCs, with a particular focus on the human Nav1.7 subtype, a key player in pain signaling pathways.[5][6]

Principle of the Assay

Patch-clamp electrophysiology is a powerful technique that allows for the real-time measurement of ionic currents flowing through individual ion channels in a cell membrane. In the whole-cell configuration, a glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the entire cell. This configuration enables the precise control of the membrane potential (voltage-clamp) while recording the

resulting ionic currents. By applying specific voltage protocols, the effects of **poneratoxin** on the biophysical properties of VGSCs, such as activation, inactivation, and deactivation kinetics, can be quantitatively assessed.

Materials and Reagents

- Cell Line: HEK293 cells stably expressing the human Nav1.7 sodium channel.
- **Poneratoxin** (PoTX): Synthetic or purified, with a known concentration.
- Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- Extracellular (Bath) Solution: (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
- Intracellular (Pipette) Solution: (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~295 mOsm with sucrose.
- Patch Pipettes: Borosilicate glass capillaries, pulled to a resistance of 2-5 MΩ when filled with intracellular solution.
- Patch-Clamp Electrophysiology Setup: Including an inverted microscope, micromanipulators, a patch-clamp amplifier, a data acquisition system, and analysis software.

Experimental Protocols

Cell Preparation

- Culture HEK293-Nav1.7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
- Passage the cells every 2-3 days when they reach 80-90% confluency.
- For electrophysiological recordings, plate the cells onto glass coverslips in 35 mm culture dishes and allow them to adhere for 24-48 hours.

- Immediately before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.

Whole-Cell Voltage-Clamp Recording

- Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance should be between 2-5 M Ω .
- Fill the patch pipette with the filtered intracellular solution and mount it on the pipette holder of the micromanipulator.
- Under microscopic guidance, approach a target cell with the pipette tip while applying slight positive pressure.
- Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (G Ω) seal.
- After achieving a gigaseal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
- Allow the cell to stabilize for 3-5 minutes before starting the recording.

Voltage Protocols and Data Acquisition

The following voltage protocols are designed to assess the effects of **poneratoxin** on key biophysical properties of Nav1.7 channels.

1. Current-Voltage (I-V) Relationship and Activation:

- Objective: To determine the voltage-dependence of channel activation.
- Protocol: From a holding potential of -120 mV, apply a series of depolarizing voltage steps from -80 mV to +60 mV in 5 mV increments for 50 ms.
- Data Analysis: Measure the peak inward current at each voltage step. Convert the peak current (I) to conductance (G) using the formula: $G = I / (V - V_{rev})$, where V is the command potential and V_{rev} is the reversal potential for Na⁺. Plot the normalized conductance as a

function of the test potential and fit the data with a Boltzmann equation to determine the half-maximal activation voltage ($V_{1/2}$) and the slope factor (k).

2. Steady-State Inactivation (Availability):

- Objective: To determine the voltage-dependence of steady-state inactivation.
- Protocol: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to 0 mV in 5 mV increments, followed by a 20 ms test pulse to -10 mV to elicit the sodium current.
- Data Analysis: Measure the peak inward current during the test pulse for each pre-pulse potential. Normalize the peak currents to the maximum current and plot them against the pre-pulse potential. Fit the data with a Boltzmann equation to determine the half-maximal inactivation voltage ($V_{1/2}$) and the slope factor (k).

3. Recovery from Inactivation:

- Objective: To assess the rate at which channels recover from inactivation.
- Protocol: Apply a two-pulse protocol. A 100 ms depolarizing pulse to 0 mV to inactivate the channels, followed by a variable recovery interval at -120 mV, and then a second 20 ms test pulse to 0 mV.
- Data Analysis: Plot the normalized peak current of the second pulse as a function of the recovery interval duration and fit the data with a single or double exponential function to determine the time constant(s) of recovery.

4. Poneratoxin Application:

- Record baseline currents using the protocols described above.
- Perfuse the recording chamber with the extracellular solution containing the desired concentration of **poneratoxin**.
- Allow the toxin to equilibrate for 3-5 minutes before repeating the voltage protocols to measure its effects.

- To determine the concentration-response relationship, apply increasing concentrations of **poneratoxin** and measure the effect at each concentration.

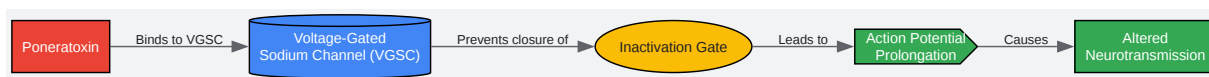
Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison of the effects of **poneratoxin** on Nav1.7 channel properties.

Parameter	Control	Poneratoxin (Concentration)
EC50 / IC50	N/A	0.042 - 2.3 μ M[7]
Peak Current Amplitude	Normalized to 100%	Reduced[3][7]
Activation (V1/2)	e.g., -20 mV	Negative shift[7]
Inactivation (V1/2)	e.g., -80 mV	Minimal to no shift[3]
Inactivation Kinetics	Fast	Significantly slowed[3][7]
Slow Inward Current	Absent	Induced[3][4]

Visualizations

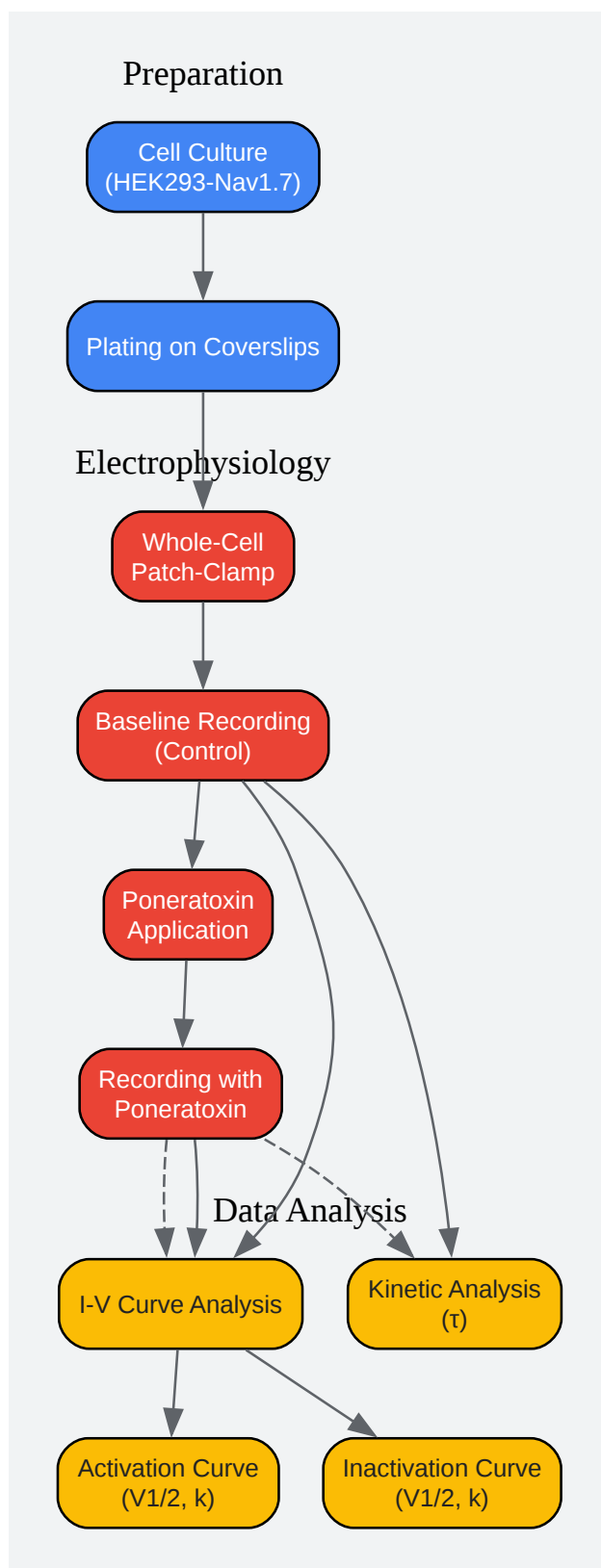
Signaling Pathway of Poneratoxin on Voltage-Gated Sodium Channels



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Caption: **Poneratoxin's** mechanism of action on VGSCs.

Experimental Workflow for Poneratoxin Patch-Clamp Assay



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Caption: Workflow for assessing **poneratoxin** activity.

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